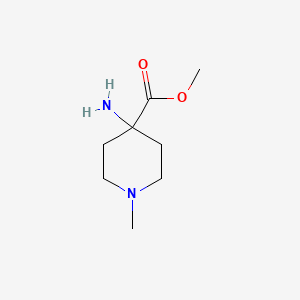

Methyl 4-amino-1-methylpiperidine-4-carboxylate

Description

BenchChem offers high-quality Methyl 4-amino-1-methylpiperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-1-methylpiperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-amino-1-methylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-10-5-3-8(9,4-6-10)7(11)12-2/h3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFIAESZRPPCQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595678 | |

| Record name | Methyl 4-amino-1-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228252-34-4 | |

| Record name | Methyl 4-amino-1-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Operational Integrity & Safety for 4-Aminopiperidine

Executive Summary & Chemical Profile[1]

4-Aminopiperidine (CAS 13035-19-3) is a bifunctional heterocycle containing both a secondary amine (piperidine ring) and a primary exocyclic amine. It is a critical pharmacophore in the synthesis of antihistamines, fentanyl analogues, and kinase inhibitors.

While indispensable in drug discovery, its dual-amine structure imparts extreme alkalinity and nucleophilicity , creating unique handling challenges. This guide moves beyond standard SDS data to provide a field-proven framework for maintaining operational integrity and researcher safety.

Physicochemical Data Table

| Property | Value | Operational Implication |

| CAS Number | 13035-19-3 | Unique identifier for inventory tracking.[1] |

| Physical State | Solid (Low MP) / Supercooled Liquid | MP: 30–33 °C. Often arrives as a solidified melt that requires gentle warming. |

| Flash Point | ~46 °C (Closed Cup) | Flammable. Vapors can travel to ignition sources. Grounding is mandatory. |

| Basicity (pKa) | ~10.8 (Secondary), ~10.0 (Primary) | Corrosive. Causes immediate, deep-tissue chemical burns. |

| Hygroscopicity | High | Absorbs atmospheric moisture and CO₂ rapidly to form carbamates. |

| GHS Classification | Skin Corr.[2][3] 1B, Acute Tox. 3 (Dermal) | Danger. Fatal in contact with skin; causes severe skin burns and eye damage. |

Hazard Mechanics: The "Why" Behind the Protocol

To safely handle 4-aminopiperidine, one must understand the mechanism of its toxicity, which differs from simple mineral acids or bases.

The Lipophilic-Alkaline Penetration Mechanism

Unlike sodium hydroxide (which causes surface saponification), 4-aminopiperidine possesses a lipophilic piperidine ring. This allows the molecule to permeate the stratum corneum (outer skin layer) rapidly. Once deep within the tissue, the high pKa (~10.8) drives liquefactive necrosis.

-

Result: Burns may not be immediately painful due to nerve damage, leading to delayed recognition and deeper tissue destruction.

-

Safety Axiom: Treat all contact as a medical emergency, even if pain is absent.

The Carbon Dioxide Trap

Primary amines react with atmospheric CO₂ to form carbamic acid/carbamates.

-

Operational Impact: A crust forming on the bottle cap is not just "impurity"; it is a sign of seal failure. This crust can compromise the bottle's integrity, leading to leaks of the corrosive liquid phase.

Engineering Controls & Personal Protective Equipment (PPE)

Standard nitrile gloves provide insufficient protection for prolonged contact with aliphatic amines.

Glove Selection Matrix

-

Incidental Splash: Nitrile (Minimum 5 mil). Change immediately upon contact.

-

Intentional Handling/Weighing: Silver Shield® (Laminate) or heavy-gauge Neoprene.

-

Why? Small aliphatic amines can permeate thin nitrile in <5 minutes.

Ventilation Requirements

-

Primary: Chemical Fume Hood (Face velocity 80–100 fpm).

-

Secondary: Local exhaust if using large quantities (>50g).

-

Prohibited: Do not handle on open benchtops. The flash point (46°C) means ambient heat sources can trigger vapor ignition.

Operational Protocol: Safe Synthesis Workflow

Context: The following protocol outlines the safety checkpoints for a standard Reductive Amination , a common reaction using 4-aminopiperidine.

Step-by-Step Methodology

Step 1: Preparation & Weighing

-

Protocol: If solid, warm the container in a water bath at 40°C. Do not use a heat gun (risk of hot spots > flash point).

-

Technique: Weigh quickly into a tared flask flushed with Nitrogen/Argon. The compound is hygroscopic; moisture intake will quench hydride reducing agents later.

Step 2: Solvent Addition

-

Solvent Choice: Dichloromethane (DCM) or Methanol (MeOH).

-

Checkpoint: Add solvent before adding the aldehyde/ketone to act as a heat sink. The condensation reaction is exothermic.

Step 3: Reagent Addition (The Critical Step)

-

Reagent: Sodium Triacetoxyborohydride (STAB) or NaBH4.

-

Action: Add reducing agent portion-wise over 15 minutes. Monitor internal temperature. Ensure the reaction vessel is vented (e.g., via a needle to an inert gas line) to prevent pressure buildup.

Step 4: Quenching

-

Protocol: Cool the mixture to 0°C. Add saturated aqueous NaHCO₃ dropwise. Never add water directly to a hot reaction mixture containing unreacted hydride and amine.

Workflow Visualization

Caption: Operational workflow emphasizing thermal control and inert atmosphere handling to mitigate flammability and hygroscopic risks.

Storage & Stability Management[9]

Improper storage leads to degradation and increased safety risks (pressure buildup).

-

Atmosphere: Store under inert gas (Argon preferred due to density).

-

Container: Glass or Teflon. Avoid metals (aluminum) which may corrode.

-

Temperature: 2–8°C (Refrigerated).

-

Note: Cold storage increases viscosity/solidification. Allow to reach RT before opening to prevent condensation.

-

-

Segregation: Store away from:

-

Strong Oxidizers (Fire risk).

-

Acids (Violent exothermic neutralization).

-

Acid Chlorides/Anhydrides (Uncontrolled reaction).

-

Emergency Response & Spill Logic

First Aid (Self-Validating)

-

Skin: Flush with water for 15 minutes minimum . Use the "buddy system"—have a colleague call EHS while you rinse. Do not use vinegar (neutralization generates heat).

-

Eyes: Irrigate immediately. Hold eyelids apart. Time is vision.

Spill Cleanup Decision Tree

Caption: Decision logic for spill response. Note the prohibition of combustible materials (paper towels) for cleanup.

References

-

Sigma-Aldrich. (2023).[2] Safety Data Sheet: 4-Aminopiperidine (Product No. 561479).

-

PubChem. (n.d.).[3] Compound Summary: 4-Piperidinamine (CID 424361).[7] National Library of Medicine.

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[8] National Academies Press.

-

Ansell. (2022). Chemical Glove Resistance Guide (Permeation & Degradation Data).

Sources

- 1. 4-Aminopiperidine | 13035-19-3 | TCI AMERICA [tcichemicals.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Aminopiperidine CAS 13035-19-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 13035-19-3 Cas No. | 4-Aminopiperidine | Apollo [store.apolloscientific.co.uk]

- 6. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 7. chemimpex.com [chemimpex.com]

- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Piperidine-4-Spiro-Amino Acid Core: A Technical Guide to the Pharmacophore of 4-Amino-1-Methylpiperidine-4-Carboxylate

Executive Summary

This technical guide explores the structural and pharmacological utility of 4-amino-1-methylpiperidine-4-carboxylate , a privileged scaffold in medicinal chemistry. Functioning as a conformationally restricted

Part 1: Structural Biology & Pharmacophore Mapping

The 4-amino-1-methylpiperidine-4-carboxylate moiety is not merely a functional group; it is a structural anchor . By forcing the piperidine ring into a defined chair conformation, it spatially orients the amino and carboxylate vectors, mimicking a "frozen" amino acid state.

The Gem-Disubstituted Constraint

Unlike linear amino acids, the quaternary carbon at position C4 prevents free rotation of the side chains.

-

Axial vs. Equatorial: In the preferred chair conformation, the bulkier group (often the carboxylate or its derivative) tends to occupy the equatorial position to minimize 1,3-diaxial interactions, though this is tunable via N-substitution.

-

Turn Induction: When incorporated into peptide backbones, this scaffold acts as a potent

-turn or

Pharmacophore Nodes

The molecule presents a specific 3-point pharmacophore profile:

| Feature Node | Chemical Moiety | Physiological State (pH 7.4) | Interaction Type |

| Cationic Center | Protonated ( | Ionic / Cation- | |

| H-Bond Donor | C4-Primary Amine ( | Protonated (Ammonium) or Neutral | H-bond donor to backbone carbonyls or receptor Ser/Thr |

| H-Bond Acceptor | C4-Carboxylate ( | Anionic (if acid) or Neutral (if ester) | Salt bridge (Arg/Lys) or H-bond acceptor |

Visualization: Pharmacophore Interaction Map

The following diagram illustrates the spatial arrangement and interaction potential of the scaffold within a hypothetical receptor pocket.

Caption: Pharmacophore map showing the orthogonal vectors of the C4-substituents and the distal cationic anchor.

Part 2: Synthetic Protocol (The Bucherer-Bergs Route)[1][2]

The most robust method for constructing the 4-amino-4-carboxy piperidine core is the Bucherer-Bergs reaction . This multi-component reaction is preferred over the Strecker synthesis because it yields the thermodynamically stable spiro-hydantoin intermediate, which is easily hydrolyzed.

Reaction Logic

-

Ketone Activation: 1-Methyl-4-piperidone is the electrophilic starting material.

-

Spiro-Cyclization: Reaction with Cyanide and Ammonium Carbonate creates a spiro-hydantoin. The excess Ammonium Carbonate buffers the pH (~8-9), optimizing cyanohydrin formation.

-

Hydrolysis: The hydantoin ring is chemically robust; aggressive alkaline hydrolysis is required to reveal the amino acid.

Step-by-Step Methodology

Reagents:

-

1-Methyl-4-piperidone (10 mmol)

-

Potassium Cyanide (KCN) (20 mmol) [CAUTION: TOXIC ]

-

Ammonium Carbonate

(40 mmol)[1] -

Ethanol/Water (1:1 v/v)

-

Barium Hydroxide (

) for hydrolysis.

Protocol:

-

Hydantoin Formation:

-

Dissolve 1-methyl-4-piperidone in 50 mL of 50% EtOH/H2O.

-

Add Ammonium Carbonate followed by KCN.[1]

-

Critical Step: Seal the reaction vessel (pressure tube preferred) and heat to 60°C for 24 hours . The sealed environment prevents the loss of Ammonia and

. -

Workup: Cool to

. The spiro-hydantoin usually precipitates as a white solid.[2] Filter and wash with cold water.

-

-

Alkaline Hydrolysis:

-

Suspend the spiro-hydantoin in water containing 3 equivalents of

. -

Reflux at 100°C for 48 hours . (Barium is used because insoluble

forms, driving the equilibrium). -

Precipitation: Add dilute

exactly to the point of neutralization to precipitate -

Isolation: The filtrate contains the target amino acid. Lyophilize to obtain the crude zwitterion.

-

-

Esterification (To obtain the Carboxylate):

-

Dissolve the amino acid in dry Methanol.

-

Add Thionyl Chloride (

) dropwise at -

Reflux for 4 hours to yield the 4-amino-1-methylpiperidine-4-carboxylate methyl ester .

-

Synthetic Workflow Diagram

Caption: Bucherer-Bergs pathway for converting piperidone to the target amino-carboxylate scaffold.

Part 3: Medicinal Chemistry Applications[2][6][7][8]

Peptidomimetics

The primary utility of this scaffold is replacing native amino acids (like Glycine or Alanine) in peptide drugs to restrict flexibility.

-

Mechanism: The piperidine ring locks the

and -

Result: This stabilizes the bioactive conformation, reducing the entropy penalty upon binding to a receptor. It also protects the adjacent peptide bonds from proteolytic cleavage (steric shielding).

GPCR Ligand Design

In GPCR targeting (specifically Muscarinic, Opioid, and CCR receptors), the basic nitrogen at position 1 (N-methyl) serves as the primary anchor to a conserved Aspartate residue in the receptor transmembrane domain (TM3).

-

Modification: The 4-amino group can be acylated to reach hydrophobic pockets, while the 4-carboxylate can be converted to amides or heterocycles to engage secondary binding sites.

References

-

Conformational Restriction in Peptidomimetics Source: National Institutes of Health (PubMed) - "Conformational aspects of the actions of some piperidine dicarboxylic acids" URL:[Link]

-

Synthesis of 4-Amino-1-methylpiperidine-4-carboxylic acid Source: PubChem Compound Summary URL:[Link]

-

Piperidin-4-one: The Potential Pharmacophore Source: National Institutes of Health (PubMed) URL:[Link]

-

Preparation of Conformationally Restricted Amino Acid Analogs Source: Organic Syntheses URL:[Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Methyl 4-amino-1-methylpiperidine-4-carboxylate

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis of Methyl 4-amino-1-methylpiperidine-4-carboxylate, a crucial building block in modern medicinal chemistry, starting from the readily available 1-methylpiperidine-4-one. The described three-step synthetic pathway, centered around a robust Strecker amino acid synthesis, is optimized for scalability, safety, and yield. This document offers in-depth explanations of the underlying chemical principles, step-by-step experimental protocols, critical safety considerations, and in-process controls to ensure reproducibility and success for researchers in pharmaceutical and chemical development.

Introduction and Strategic Overview

Methyl 4-amino-1-methylpiperidine-4-carboxylate is a non-proteinogenic α,α-disubstituted amino acid ester. Its rigid piperidine scaffold is a privileged motif in drug design, and the vicinal amino and carboxylate functionalities at the C4 position make it an invaluable synthon for constructing complex molecules, including novel analogues of highly active narcotic analgesics like remifentanil.[1] The primary synthetic challenge lies in the concurrent installation of both a nitrogen and a carbon substituent onto the same quaternary center of the piperidine ring.

While several synthetic strategies could be envisioned, such as the Bucherer-Bergs reaction or multi-step sequences involving Curtius rearrangements[2], the Strecker amino acid synthesis presents the most direct and efficient route.[3][4] This classic, yet powerful, multicomponent reaction allows for the one-pot formation of an α-aminonitrile intermediate from a ketone, an ammonia source, and a cyanide source.[5][6][7] This intermediate is then readily converted to the target compound through subsequent hydrolysis and esterification.

This guide details an optimized three-step pathway:

-

Strecker Reaction: Synthesis of the α-aminonitrile, 4-amino-1-methylpiperidine-4-carbonitrile.

-

Nitrile Hydrolysis: Conversion of the aminonitrile to the key intermediate, 4-amino-1-methylpiperidine-4-carboxylic acid.

-

Fischer Esterification: Formation of the final product, Methyl 4-amino-1-methylpiperidine-4-carboxylate.

Overall Synthetic Workflow

Caption: The three-step synthesis from ketone to the final ester product.

Part I: Synthesis of 4-amino-1-methylpiperidine-4-carbonitrile

This initial step is a classic Strecker reaction, which efficiently constructs the C4-quaternary center bearing both the amino and nitrile functionalities.

Mechanistic Rationale

The reaction proceeds through a well-established mechanism.[5][7] Ammonium chloride serves as a source of ammonia (NH₃) and provides a mildly acidic environment that protonates the carbonyl oxygen of 1-methylpiperidine-4-one, activating it for nucleophilic attack. Ammonia adds to the carbonyl, and subsequent dehydration forms a reactive iminium ion intermediate. The cyanide anion (from NaCN) then performs a nucleophilic attack on the iminium carbon, forming the stable α-aminonitrile product.[3][7] The use of sodium or potassium cyanide is a critical safety measure, avoiding the need to handle highly toxic hydrogen cyanide gas directly.[3]

Caption: Simplified mechanism of the Strecker reaction on a ketone.

Critical Safety Considerations: Cyanide Handling

WARNING: Sodium cyanide is a highly toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin.[8] All operations involving cyanide salts must be performed in a certified, high-flow chemical fume hood.

-

Personal Protective Equipment (PPE): A lab coat, splash goggles, and nitrile gloves are mandatory. Consider double-gloving.

-

Acid Hazard: NEVER allow cyanide salts to come into contact with acids. This will liberate extremely toxic and flammable hydrogen cyanide (HCN) gas.[9]

-

Waste Disposal: All aqueous waste and glassware must be quenched by treating with an excess of sodium hypochlorite solution (bleach) and ferrous sulfate to decompose the cyanide into less toxic cyanate. Follow all institutional guidelines for hazardous waste disposal.

Experimental Protocol

| Reagent/Solvent | MW ( g/mol ) | Amount | Moles | Equivalents |

| 1-methylpiperidine-4-one | 113.16 | 10.0 g | 0.088 | 1.0 |

| Sodium Cyanide (NaCN) | 49.01 | 4.76 g | 0.097 | 1.1 |

| Ammonium Chloride (NH₄Cl) | 53.49 | 5.18 g | 0.097 | 1.1 |

| 28% Aqueous Ammonia | - | 12 mL | ~0.17 | ~2.0 |

| Ethanol (95%) | - | 30 mL | - | - |

| Water | - | 45 mL | - | - |

Procedure:

-

In a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add sodium cyanide (4.76 g) to 30 mL of water and stir until dissolved.

-

To this solution, add ammonium chloride (5.18 g) dissolved in 15 mL of lukewarm water, followed by 12 mL of aqueous ammonia.[10]

-

In a separate beaker, dissolve 1-methylpiperidine-4-one (10.0 g) in 30 mL of 95% ethanol.

-

Add the ethanolic ketone solution to the aqueous cyanide/ammonia mixture.

-

Heat the reaction mixture in a water bath maintained at 60°C for 5 hours. The solution should become homogeneous.[10]

-

In-Process Control: Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 9:1 DCM/MeOH with 1% NH₃) until the starting ketone spot has been consumed.

-

After completion, cool the flask in an ice-water bath.

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino-1-methylpiperidine-4-carbonitrile as an oil or low-melting solid. This crude product is often of sufficient purity for the subsequent hydrolysis step.

Part II: Hydrolysis to 4-amino-1-methylpiperidine-4-carboxylic acid

This step converts the nitrile group into a carboxylic acid using harsh acidic conditions. The product is a zwitterionic amino acid, which can be challenging to isolate.

Mechanistic Rationale

Acid-catalyzed nitrile hydrolysis involves the protonation of the nitrile nitrogen, which greatly enhances the electrophilicity of the nitrile carbon.[7] A water molecule then acts as a nucleophile, attacking this carbon. After a series of proton transfers and tautomerization steps, an amide intermediate is formed, which is further hydrolyzed under the harsh conditions to the carboxylic acid and an ammonium ion. Due to the vigorous conditions required, this step must be performed with appropriate safety precautions in a fume hood.

Experimental Protocol

| Reagent/Solvent | Concentration | Amount | Moles | Equivalents |

| Crude Aminonitrile | - | ~12.2 g | 0.088 | 1.0 |

| Hydrochloric Acid | conc. (37%) | 80 mL | ~0.97 | ~11 |

Procedure:

-

Caution: This procedure generates corrosive HCl fumes and should be performed in a well-ventilated fume hood.

-

Place the crude aminonitrile from the previous step into a 250 mL round-bottomed flask.

-

Carefully add 80 mL of concentrated hydrochloric acid. The mixture may exotherm.

-

Equip the flask with a reflux condenser and heat the mixture to a vigorous reflux using a heating mantle.

-

Maintain reflux for 6-8 hours. The reaction progress can be monitored by TLC or by the cessation of ammonia evolution (test with moist pH paper at the top of the condenser).

-

After the reaction is complete, cool the flask to room temperature.

-

Concentrate the dark solution under reduced pressure to remove the majority of the HCl and water. This will likely result in a thick, viscous residue.

-

To remove residual HCl, add 50 mL of water and re-concentrate. Repeat this process once more.[10]

-

The resulting solid residue is the hydrochloride salt of 4-amino-1-methylpiperidine-4-carboxylic acid. It can be triturated with acetone or isopropanol to induce crystallization and then filtered. The crude salt is typically used directly in the next step without further purification.

Part III: Esterification to Methyl 4-amino-1-methylpiperidine-4-carboxylate

The final step is a Fischer esterification to produce the target methyl ester. Using thionyl chloride with methanol is a highly effective method, as it generates HCl in situ, which acts as the catalyst and drives the equilibrium towards the product.[11][12]

Mechanistic Rationale

In this Fischer esterification, thionyl chloride (SOCl₂) reacts with the solvent, methanol (MeOH), to produce HCl and methyl sulfite. The in situ generated HCl protonates the carboxylic acid, activating it towards nucleophilic attack by methanol.[13] A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Final deprotonation gives the desired product. This method is particularly effective for amino acids as it converts the zwitterion into the hydrochloride salt, increasing its solubility and the reactivity of the carboxyl group.[14]

Caption: Key stages of the thionyl chloride-mediated Fischer esterification.

Experimental Protocol

| Reagent/Solvent | MW ( g/mol ) | Amount | Moles | Equivalents |

| Amino Acid HCl Salt | ~194.65 | ~17.1 g | 0.088 | 1.0 |

| Methanol (Anhydrous) | 32.04 | 150 mL | - | - |

| Thionyl Chloride (SOCl₂) | 118.97 | 9.6 mL (15.8 g) | 0.132 | 1.5 |

Procedure:

-

Place the crude amino acid hydrochloride salt into a dry 500 mL round-bottomed flask equipped with a magnetic stirrer and a drying tube.

-

Add 150 mL of anhydrous methanol and cool the resulting suspension to -10°C using an ice-salt bath.

-

Caution: Thionyl chloride is corrosive and reacts violently with water. Perform this addition in a fume hood.

-

Add thionyl chloride (9.6 mL) dropwise to the stirred suspension over 30 minutes, ensuring the internal temperature does not rise above 0°C.[11]

-

After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 4 hours.

-

Gently reflux the reaction mixture for 2 hours to ensure completion.

-

In-Process Control: Monitor the reaction by TLC (e.g., 9:1 DCM/MeOH) or LC-MS to confirm the consumption of the starting amino acid.

-

Cool the solution and concentrate under reduced pressure to remove all volatile components. The result is the crude hydrochloride salt of the target ester.

-

Work-up and Purification:

-

Dissolve the residue in 50 mL of water and cool in an ice bath.

-

Carefully adjust the pH to ~9-10 by the portion-wise addition of solid sodium carbonate.

-

Extract the aqueous layer with dichloromethane (4 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base of Methyl 4-amino-1-methylpiperidine-4-carboxylate as an oil.

-

The product can be further purified by vacuum distillation or column chromatography on silica gel.

-

References

-

PrepChem. Synthesis of methyl 1-methylpiperidine-4-carboxylate . Available at: [Link]

- Google Patents. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

-

Master Organic Chemistry. Strecker Synthesis . Available at: [Link]

-

Pharmaffiliates. Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid . Available at: [Link]

- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists . Available at: [Link]

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids . Available at: [Link]

-

ACS Publications. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles . Available at: [Link]

-

National Institutes of Health (NIH). A truly green synthesis of α-aminonitriles via Strecker reaction . Available at: [Link]

- Google Patents. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

-

Wikipedia. Strecker amino acid synthesis . Available at: [Link]

-

NROChemistry. Strecker Synthesis . Available at: [Link]

-

Organic Chemistry Portal. Strecker Synthesis . Available at: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works . Available at: [Link]

-

ACS Publications. 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides . Available at: [Link]

-

Taekwang Industrial Co., Ltd. Sodium Cyanide Safety Handling Guide . Available at: [Link]

-

United Chemical. Sodium Cyanide Safety Protection and Emergency Measures . Available at: [Link]

-

ResearchGate. Synthesis of 4-carboxy-4-anilidopiperidine derivatives . Available at: [Link]

- Google Patents. WO1998049133A1 - Process for esterification of amino acids and peptides.

-

Wikipedia. Ammonium cyanide . Available at: [Link]

-

Wikipedia. Reductive amination . Available at: [Link]

-

New Jersey Department of Health. SODIUM CYANIDE HAZARD SUMMARY . Available at: [Link]

-

National Institutes of Health (NIH). A Convenient Synthesis of Amino Acid Methyl Esters . Available at: [Link]

-

MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review . Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation) . Available at: [Link]

-

Organic Syntheses. α-PHENYL-α-AMINOPHENYLACETIC ACID . Available at: [Link]

-

Defense Technical Information Center. Piperidine Synthesis . Available at: [Link]

-

National Institutes of Health (NIH). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean . Available at: [Link]

-

ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis . Available at: [Link]

-

ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate . Available at: [Link]

-

Northwestern University. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide . Available at: [Link]

-

ResearchGate. How to do esterification of amino acid? . Available at: [Link]

-

OSHAcademy. SODIUM CYANIDE (NaCN) Safety and Handling Guidance . Available at: [Link]

-

Chemistry Steps. Aldehydes and Ketones to Amines . Available at: [Link]

-

JoVE. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones . Available at: [Link]

-

Pearson. Reactions of Amino Acids: Esterification . Available at: [https://www.pearson.com/en-us/higher-education/professional---career/milady- cosmetology/milady-standard-cosmetology-14e/revel-for-milady-standard-cosmetology-access-card-14e.html]([Link] cosmetology/milady-standard-cosmetology-14e/revel-for-milady-standard-cosmetology-access-card-14e.html)

-

Sci-Hub. Ammonium cyanide: its preparation and reactions with transition metal(0) cyanides . Available at: [Link]

-

ACS Publications. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film . Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. uthsc.edu [uthsc.edu]

- 9. nj.gov [nj.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 14. pubs.acs.org [pubs.acs.org]

Application Note: Optimized Protocols for Reductive Amination in N-Substituted Piperidine Synthesis

Abstract & Strategic Significance

The piperidine pharmacophore is ubiquitous in FDA-approved therapeutics (e.g., Donepezil, Fentanyl, Methylphenidate), making the efficient synthesis of N-substituted piperidines a critical competency in drug discovery. While alkylation with alkyl halides is possible, it often suffers from over-alkylation and poor chemoselectivity. Reductive Amination (RA) remains the gold standard for introducing structural diversity at the piperidine nitrogen, offering superior control over stoichiometry and functional group tolerance.

This guide details a robust, self-validating protocol using Sodium Triacetoxyborohydride (STAB) , the preferred reagent for modern bench-to-kilo scale synthesis. It contrasts this with legacy methods (NaCNBH₃) and provides a "rescue protocol" using Titanium(IV) isopropoxide for sterically hindered substrates.

Mechanistic Insight & Reagent Selection

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the formation of an equilibrium amount of carbinolamine, which dehydrates to an iminium ion. The success of the reaction depends on the reducing agent's ability to discriminate between the iminium ion (intermediate) and the carbonyl (starting material).

The Chemoselectivity Hierarchy

STAB is superior because it is less basic and sterically bulkier than NaBH₄, suppressing direct reduction of the ketone/aldehyde. It reduces the iminium species at a rate significantly faster than the carbonyl reduction.[1]

Figure 1: Kinetic pathway of reductive amination. STAB exploits the rate difference between iminium reduction (fast) and carbonyl reduction (slow).

Reagent Comparison Matrix

| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaCNBH₃) | Ti(OiPr)₄ + NaBH₄ |

| Role | Primary Choice (Standard) | Legacy / Specific pH needs | Sterically Hindered / Unreactive |

| Toxicity | Low (Boric acid/Acetate byproducts) | High (Generates HCN gas) | Low |

| Acidity | Mildly acidic (Self-buffering) | Requires pH adjustment (pH 6) | Lewis Acid (Water Scavenger) |

| Water Tolerance | Moderate | High | Zero (Hydrolyzes rapidly) |

| Reaction Rate | Fast for aldehydes; Moderate for ketones | Slow | Slow (Two-step process) |

| Solvent | DCE, DCM, THF | MeOH, EtOH | Neat or THF |

Standard Operating Protocol (Method A: STAB)

Recommended for 90% of standard piperidine derivatizations.

Pre-Reaction Checklist

-

Stoichiometry: 1.0 equiv Piperidine : 1.1–1.2 equiv Carbonyl : 1.4–1.5 equiv STAB.

-

Solvent: 1,2-Dichloroethane (DCE) is preferred for rate; THF for solubility.[2] DCM is a viable alternative.

-

Acid Catalyst: Acetic Acid (AcOH) is mandatory for ketone substrates (1.0–2.0 equiv) to facilitate iminium formation. Optional for aldehydes.[2][3][4]

Step-by-Step Procedure

-

Charge: To a dry reaction vessel equipped with a stir bar, add the Piperidine derivative (1.0 equiv) and the Aldehyde/Ketone (1.1 equiv).

-

Solvate: Add DCE (concentration 0.2 M – 0.5 M).

-

Catalyze (Conditional): If reacting with a ketone, add Glacial Acetic Acid (1.0 equiv). Stir for 5–10 minutes.

-

Note: Formation of the iminium ion is often visible as a slight color change or clarity shift.

-

-

Reduce: Add STAB (1.4 equiv) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Incubate: Stir at Room Temperature (20–25 °C) under nitrogen/argon.

-

Monitor: Check conversion by LCMS or TLC.

-

Target: Disappearance of the piperidine starting material.

-

-

Quench (Critical): Add saturated aqueous NaHCO₃ (volume equal to solvent). Stir vigorously for 15 minutes to quench residual borohydride.

Workup for Piperidines (The "Sticky Amine" Problem)

Piperidines are often polar and can remain in the aqueous phase if the pH is not managed.

-

pH Adjustment: Check the pH of the aqueous layer. If pH < 10, adjust with 1N NaOH until pH 12 . This ensures the piperidine is in the free-base form.

-

Extraction: Extract with DCM (3x).

-

Wash: Combine organics and wash with Brine (1x).

-

Dry: Dry over Na₂SO₄, filter, and concentrate.

Advanced Protocol (Method B: Titanium Rescue)

Use when Method A fails due to steric hindrance (e.g., reacting a piperidine with a bulky ketone like camphor or adamantanone).

Rationale

Titanium(IV) isopropoxide acts as a strong Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine/enamine.[9]

Procedure

-

Complexation: Mix Piperidine (1.0 equiv) and Ketone (1.1 equiv) in neat Ti(OiPr)₄ (2.0 equiv) or minimal dry THF.

-

Stir: Stir at ambient temperature for 6–12 hours (or 60 °C for 2 hours if very hindered).

-

Dilute: Dilute the viscous mixture with absolute Ethanol or MeOH.

-

Reduce: Add NaBH₄ (1.5 equiv) cautiously (exothermic).

-

Quench: Add water (very slowly). A heavy white precipitate (TiO₂) will form.

-

Filter: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with DCM.

-

Proceed: Continue to pH adjustment and extraction as in Method A.

Decision Tree & Troubleshooting

Figure 2: Decision matrix for protocol selection and troubleshooting.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| No Reaction (SM remains) | Iminium ion not forming. | Add 1-2 eq. Acetic Acid; Switch to Method B (Ti(OiPr)₄). |

| Alcohol Byproduct | Direct reduction of carbonyl. | STAB is too active? Unlikely. Ensure carbonyl is not in large excess. Add amine before STAB. |

| Dialkylation (if using 1° amine) | Over-reaction. | Use Method A. STAB is selective. Add carbonyl slowly to amine solution. |

| Low Yield after Workup | Product stuck in aqueous phase. | Critical: Ensure aqueous layer pH > 12 during extraction. Use "Salting out" (saturate aqueous layer with NaCl). |

Safety & Industrial Considerations

-

STAB Handling: While safer than NaCNBH₃, STAB releases Acetic Acid upon hydrolysis. Ensure ventilation.

-

Quenching: The quench with NaHCO₃ releases CO₂ gas. On large scale, add quench solution slowly to prevent foam-over.

-

Cyanide: If using the legacy NaCNBH₃ method, waste streams must be treated with bleach (hypochlorite) to oxidize cyanide before disposal. Method A (STAB) avoids this hazard entirely.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][10] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][8][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][10] [Link]

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[10] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[10] The Journal of Organic Chemistry, 55(8), 2552–2554.[10] [Link]

-

Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[10] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

Sources

- 1. Sodium triacetoxyborohydride [organic-chemistry.org]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scribd.com [scribd.com]

- 6. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. designer-drug.com [designer-drug.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: High-Yield Esterification of 4-Amino-1-Methylpiperidine-4-Carboxylic Acid

Abstract & Strategic Analysis

The esterification of 4-amino-1-methylpiperidine-4-carboxylic acid presents a unique set of challenges distinct from standard amino acid synthesis. This molecule features a gem-disubstituted (or

This guide details a robust, scalable protocol using Thionyl Chloride (

Key Chemical Challenges Solved:

-

Steric Hindrance: The quaternary C4 carbon reduces reactivity. We utilize high-energy intermediates (acyl chlorides) to overcome the activation energy barrier.

-

Solubility: The zwitterionic starting material is insoluble in most organic solvents. The reaction conditions generate the soluble dihydrochloride salt immediately.

-

Stability: Isolation of the free base ester risks cyclization or hydrolysis. This protocol isolates the stable dihydrochloride salt .

Reaction Mechanism & Workflow

The reaction proceeds via the in situ formation of an acid chloride, followed by nucleophilic attack by methanol. The excess

Process Flow Diagram (Graphviz)

Caption: Workflow for the thionyl chloride mediated esterification, highlighting critical temperature control and gas evolution management.

Detailed Experimental Protocol

Target Product: Methyl 4-amino-1-methylpiperidine-4-carboxylate dihydrochloride. Scale: 10.0 g (approx. 63 mmol) input.

Reagents & Equipment

| Component | Grade/Spec | Quantity | Role |

| Starting Material | >97% Purity | 10.0 g (63.2 mmol) | Substrate |

| Thionyl Chloride ( | ReagentPlus, 99% | 13.8 mL (190 mmol) | Activating Agent / Dehydrant |

| Methanol (MeOH) | Anhydrous, <50 ppm | 100 mL | Solvent & Nucleophile |

| Equipment | 250mL RBF, Reflux Condenser, Drying Tube ( | - | - |

Step-by-Step Procedure

Step 1: System Preparation (Inert Atmosphere)

-

Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Attach a reflux condenser topped with a drying tube or nitrogen inlet.

-

CRITICAL: Ensure the system is vented to a gas scrubber (NaOH trap) as

and

Step 2: Solvent Preparation & Activation

-

Charge 100 mL of anhydrous Methanol into the RBF.

-

Cool the methanol to -10°C to 0°C using an ice/salt bath.

-

Slowly add Thionyl Chloride (13.8 mL, 3.0 equiv) dropwise via a pressure-equalizing addition funnel or syringe pump over 30 minutes.

-

Note: The reaction is highly exothermic. Maintain internal temperature < 10°C to prevent flash boiling of methanol or formation of methyl chloride.

-

Step 3: Substrate Addition

-

Add the solid 4-amino-1-methylpiperidine-4-carboxylic acid (10.0 g) in portions to the cold solution.

-

The solid may not dissolve immediately; this is normal.

-

Allow the mixture to warm to room temperature (20-25°C) over 30 minutes.

Step 4: Reflux (Overcoming Sterics)

-

Heat the reaction mixture to reflux (65°C ) with vigorous stirring.

-

Maintain reflux for 16 to 24 hours .

-

Why: The gem-disubstituted carbon creates a "neopentyl-like" steric environment. Extended reflux ensures the bulky intermediate converts fully to the ester.

-

-

Monitoring (PAT): Monitor by TLC (System: MeOH/

/

Step 5: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution in vacuo (Rotary Evaporator) at 40°C to remove solvent and excess

. -

Co-evaporation: Add 20 mL of fresh methanol or toluene and re-evaporate (repeat 2x) to chase off residual

and -

Result: The product typically yields as a white to off-white hygroscopic solid (Dihydrochloride salt).

Step 6: Purification (Optional)

-

If the crude solid is colored, recrystallize from Methanol/Diethyl Ether .

-

Dissolve in minimum hot methanol, cool, and add diethyl ether until turbid. Store at 4°C.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral features.

Proton NMR ( or )

The spectrum must show the appearance of the methyl ester singlet and the retention of the N-methyl group.

| Signal | Approx. Shift ( | Multiplicity | Integration | Assignment |

| Ester Methyl | 3.75 - 3.85 | Singlet (s) | 3H | |

| N-Methyl | 2.80 - 2.90 | Singlet (s) | 3H | |

| Piperidine Ring | 2.0 - 3.5 | Multiplets | 8H | Ring protons |

IR Spectroscopy[1]

-

Carbonyl Stretch: Look for a strong, sharp peak at 1735–1750 cm⁻¹ (Ester

). -

Absence: The broad Carboxylic Acid O-H stretch (2500-3300 cm⁻¹) should be absent or significantly altered compared to the starting material.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Incomplete Reaction | Steric hindrance prevented attack. | Increase reflux time to 48h or increase |

| Product is Sticky/Gum | Residual | Triturate the gum with anhydrous Diethyl Ether or Hexanes to induce crystallization. |

| Degradation/Yellowing | Reaction temperature too high during addition. | Ensure |

| Free Base Required? | Protocol yields HCl salt. | Caution: To obtain free base, dissolve salt in minimal water, cool to 0°C, basify with |

References

-

PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 272954, 4-Amino-1-methylpiperidine-4-carboxylic acid. Retrieved from [Link]

-

Vandoyen, A., et al. (2016). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Retrieved from [Link]

Creating compound libraries with a 4-aminopiperidine core

Executive Summary

The 4-aminopiperidine core is recognized as a "privileged structure" in medicinal chemistry, serving as the scaffold for numerous FDA-approved therapeutics including Fentanyl (opioid agonist), Astemizole (antihistamine), and Maraviroc (CCR5 antagonist). Its geometrical rigidity, combined with the ability to project substituents into defined vectors (N1 "Address" and N4 "Message" regions), makes it an ideal template for G-Protein Coupled Receptor (GPCR) and ion channel drug discovery.

This Application Note provides two validated protocols for generating 4-aminopiperidine libraries:

-

Solid-Phase Organic Synthesis (SPOS): A robust method for N4-functionalization using 2-chlorotrityl resin.

-

Solution-Phase Parallel Synthesis: A scavenger-resin assisted protocol for rapid N1/N4 diversification.

Strategic Library Design

The 4-aminopiperidine scaffold offers two primary vectors for diversification. Successful library design requires orthogonal functionalization of these sites.

-

Vector N1 (The Piperidine Nitrogen): Often dictates pharmacokinetic properties (ADME) and distal binding pocket interactions.

-

Vector N4 (The Exocyclic Amine): Typically serves as the primary pharmacophore ("Message") interacting with key residues (e.g., Aspartate in aminergic GPCRs).

Workflow Visualization

The following diagram outlines the logical flow for determining which synthetic route to utilize based on the desired library diversity.

Figure 1: Decision matrix for selecting the optimal synthetic methodology based on library diversity requirements.

Protocol A: Solid-Phase Organic Synthesis (SPOS)

Objective: Synthesis of N4-substituted-4-aminopiperidines with high purity. Mechanism: The secondary amine (N1) is loaded onto an acid-labile resin. The N4 position is deprotected and functionalized on-bead. Cleavage releases the N4-substituted product with a free N1, ready for final capping in solution if necessary.

Materials

-

Resin: 2-Chlorotrityl chloride (2-CTC) resin (Loading: ~1.0–1.6 mmol/g).

-

Scaffold: 4-(Fmoc-amino)piperidine (HCl salt).

-

Reagents: DIPEA (Diisopropylethylamine), DCM (Dichloromethane), DMF (Dimethylformamide), Piperidine, TFA (Trifluoroacetic acid).

Step-by-Step Methodology

Step 1: Resin Loading (The "Address" Anchor)

-

Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel. Add 10 mL dry DCM. Swell for 20 min. Drain.

-

Loading: Dissolve 4-(Fmoc-amino)piperidine (1.2 eq relative to resin loading) and DIPEA (4.0 eq) in dry DCM (10 mL). Add to resin.[1][2][3][4]

-

Incubation: Shake gently for 2 hours at room temperature.

-

Capping: Add MeOH (1 mL) to the reaction mixture (to cap unreacted trityl chloride sites) and shake for 20 min.

-

Wash: Drain and wash resin: 3x DCM, 3x DMF, 3x DCM.

Step 2: Fmoc Deprotection[2][5]

-

Add 20% Piperidine in DMF (10 mL). Shake for 5 min. Drain.

-

Add 20% Piperidine in DMF (10 mL). Shake for 15 min. Drain.

-

Validation (Chloranil Test): Remove a few beads. Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF.

-

Result: Beads should turn dark blue/green (indicating free secondary amine? No, here it indicates the free primary amine at N4). Note: Chloranil is preferred over Kaiser for piperidines, but since N4 is a primary amine, Kaiser works too. Chloranil is safer for the resin integrity.

-

Step 3: N4 Functionalization (The "Message")

Select one of the following sub-routines:

-

Option A: Amide Coupling (carboxylic acids)

-

Option B: Sulfonylation (sulfonyl chlorides)

Step 4: Cleavage & Isolation

-

Wash resin thoroughly (5x DCM) to remove all traces of DMF (DMF interferes with evaporation).

-

Cleavage Cocktail: Prepare 1% TFA in DCM (v/v).

-

Add 10 mL cocktail to resin. Shake for 2 min. Filter into a flask containing 1 mL MeOH (to scavenge trityl cation).

-

Repeat cleavage 3 times.[4]

-

Concentrate filtrate in vacuo.

-

Result: The product is the TFA salt of the N4-substituted 4-aminopiperidine.

Protocol B: Solution-Phase Parallel Synthesis (Scavenger Resin Assisted)

Objective: Rapid generation of libraries modified at both N1 and N4 without column chromatography. Mechanism: Sequential functionalization in solution, using polymer-supported reagents to "fish out" excess reactants.

Materials

-

Starting Material: 1-Boc-4-piperidone.

-

Scavenger Resins:

-

Reagents: Sodium triacetoxyborohydride (STAB), Acetic Acid, TFA.

Workflow Visualization

Figure 2: Linear workflow for solution-phase synthesis using scavenger resins to eliminate purification steps.

Step-by-Step Methodology

Step 1: Reductive Amination (N4 Introduction)

-

In a 2-dram vial, dissolve 1-Boc-4-piperidone (0.1 mmol, 1.0 eq) and Amine R-NH2 (0.12 mmol, 1.2 eq) in DCE (Dichloroethane, 1 mL).

-

Add Acetic Acid (1.0 eq). Shake for 30 min to form imine.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Shake at RT for 16 hours.

Step 2: Purification (Amine Scavenging)

-

Add PS-Isocyanate resin (2.0 eq relative to excess amine).

-

Shake for 4 hours. The isocyanate reacts with the unreacted R-NH2 to form an insoluble urea.

-

Intermediate: 1-Boc-4-(substituted-amino)piperidine.

Step 3: N1 Deprotection & Functionalization

-

Treat intermediate with 50% TFA/DCM (1 mL) for 1 hour. Concentrate to dryness (removes Boc).

-

Redissolve in DCM (1 mL) + DIPEA (3.0 eq).

-

Add Electrophile (e.g., Benzoyl Chloride, 1.2 eq). Shake for 2 hours.

Step 4: Final Polishing (Electrophile Scavenging)

-

Add PS-Trisamine resin (2.0 eq relative to excess acid chloride).

-

Shake for 4 hours. The resin amine reacts with excess acid chloride.

-

Filter.[6] Concentrate.

-

Result: High-purity (>90%) library member ready for screening.

Quality Control & Data Summary

For library validation, randomly select 10% of the library for full characterization.

Table 1: Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Loading (SPOS) | Wet resin or old reagents | Dry resin in vacuum desiccator (P2O5) overnight. Use fresh DIPEA. |

| Incomplete Coupling (N4) | Steric hindrance at N4 | Double couple (repeat reaction). Switch from HATU to PyBOP. |

| Boc not removed (Soln) | TFA concentration too low | Ensure 50% TFA/DCM ratio. Scavenge TFA salts with basic resin wash. |

| Impurity: Urea | PS-Isocyanate breakthrough | Ensure 2.0–3.0 equivalent excess of scavenger resin. |

Analytical Specifications

-

LC-MS: Purity > 90% (UV 254 nm). Expected [M+H]+ peak must be dominant.

-

1H NMR (DMSO-d6): Diagnostic peaks:

-

Piperidine C2/C6 protons:

2.8–3.5 ppm (broad multiplets). -

N4-H (if secondary):

8.0–9.0 ppm (often broad, exchangeable). -

Aromatic protons (if R=Aryl):

7.0–8.0 ppm.

-

References

-

Evans, B. E., et al. (1988).[7] "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246. (Foundational paper on Privileged Structures)

-

Krajnc, P., et al. (2002). "Monolithic scavenger resins by amine functionalization of poly(4-vinylbenzyl chloride-co-divinylbenzene) PolyHIPE materials." Organic Letters, 4(15), 2497-2500. (Scavenger resin protocols)

-

Teodori, E., et al. (2004). "Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers." Journal of Medicinal Chemistry, 47(24), 6070–6081. (4-aminopiperidine SAR examples)

- Dörwald, F. Z. (2000). Organic Synthesis on Solid Phase: Supports, Linkers, Reactions. Wiley-VCH. (Standard reference for 2-CTC resin handling)

Sources

- 1. wernerlab.weebly.com [wernerlab.weebly.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. d-nb.info [d-nb.info]

- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

Synthetic Routes to Fentanyl Analogues from Piperidine Intermediates: A Detailed Guide for Researchers

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the primary synthetic routes to fentanyl and its analogues, originating from key piperidine intermediates. This guide emphasizes the chemical principles, methodological choices, and detailed protocols necessary for laboratory-scale synthesis, structured to provide both foundational knowledge and actionable procedures.

Introduction: The Centrality of the 4-Anilinopiperidine Scaffold

The 4-anilinopiperidine core is the quintessential pharmacophore for a vast class of potent synthetic opioids, most notably fentanyl and its numerous analogues.[1] First synthesized by Paul Janssen in 1960, the structure's genius lies in its amenability to chemical modification at three key positions, allowing for the fine-tuning of pharmacological properties such as potency, receptor selectivity, and duration of action.[2] These positions are:

-

The Piperidine Nitrogen (N1): Substitution at this position, typically with a phenethyl group as seen in fentanyl, is a primary determinant of µ-opioid receptor affinity and potency.[1]

-

The Anilino Nitrogen: Acylation of this nitrogen, most commonly with a propionyl group, is critical for high analgesic activity.[1]

-

The Piperidine Ring: Substitution on the ring itself can modulate activity and metabolic stability.

This guide will detail the established and optimized synthetic strategies to construct this scaffold and elaborate it into the final fentanyl structure, focusing on the Janssen, Siegfried, Valdez, and Gupta methodologies.

Foundational Intermediates: Synthesis of the 4-Piperidone Core

The convergent point for most fentanyl syntheses is a substituted 4-piperidone. The choice of the N1-substituent on this piperidone ring often defines the subsequent synthetic strategy. Two common methods for constructing this heterocyclic core are the Dieckmann Condensation and the Petrenko-Kritschenko Synthesis.

Dieckmann Condensation for N-Substituted-4-Piperidones

The Dieckmann condensation is a robust intramolecular reaction of a diester with a base to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.[3] For N-substituted-4-piperidones, the synthesis begins with the Michael addition of a primary amine (e.g., benzylamine or phenethylamine) to two equivalents of an acrylate ester (e.g., methyl acrylate). The resulting aminodiester is then cyclized.[4][5]

Reaction Causality: The choice of a strong base (historically sodium ethoxide, now often sterically hindered bases like potassium t-butoxide) is critical to deprotonate the α-carbon of one ester group, generating the nucleophilic enolate required for the intramolecular cyclization.[5][6] The subsequent acidic workup and hydrolysis with decarboxylation is a standard and efficient method to remove the ester group, yielding the target 4-piperidone.[7][8]

Workflow: Dieckmann Condensation Route to N-Benzyl-4-piperidone

Caption: Dieckmann cyclization to form the 4-piperidone core.

Major Synthetic Routes to Fentanyl Analogues

Four primary synthetic strategies are well-documented: the original Janssen method, the widely adapted Siegfried method, the highly efficient Valdez optimization, and the one-pot Gupta method.

The Janssen Method (The "Classic" Route)

The original synthesis developed by Janssen Pharmaceutica is a multi-step process that utilizes a protecting group strategy.[6][9] It is a robust but somewhat lengthy pathway compared to more modern iterations.[10]

Core Logic: This route begins with a pre-functionalized piperidine, 1-benzyl-4-piperidone. The benzyl group serves as a protecting group for the piperidine nitrogen. After construction of the core 4-anilinopiperidine structure and acylation, the benzyl group is removed via hydrogenolysis and replaced with the desired phenethyl group in the final step.[6][11]

Workflow: The Janssen Synthesis

Caption: The four-stage Janssen synthesis of fentanyl.

Protocol: Janssen Synthesis

-

Step 1: Synthesis of N-(1-benzyl-4-piperidyl)aniline. A mixture of 1-benzyl-4-piperidone, aniline, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed for 15 hours with azeotropic removal of water to form the intermediate imine.[6][12] The crude imine is then reduced, for example, with lithium aluminum hydride (LiAlH₄) in anhydrous ether, to yield N-(1-benzyl-4-piperidyl)aniline.[6]

-

Step 2: Synthesis of Benzylfentanyl. The resulting 1-benzyl-4-anilinopiperidine is acylated by refluxing with propionic anhydride for several hours.[6][9]

-

Step 3: Synthesis of Norfentanyl (Debenzylation). The benzyl group is removed from benzylfentanyl via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[6]

-

Step 4: Synthesis of Fentanyl. Norfentanyl is N-alkylated with a phenethyl halide (e.g., 2-phenethyl bromide) in the presence of a base such as sodium carbonate to yield the final fentanyl product.[6][13]

The Siegfried Method (The "Convergent" Route)

The Siegfried method is a more convergent and widely used approach that avoids the protecting group strategy of the Janssen route.[10][14]

Core Logic: This pathway begins with the synthesis of the final N1-substituted piperidone, N-phenethyl-4-piperidone (NPP). This key intermediate is then converted directly to the immediate precursor, 4-anilino-N-phenethylpiperidine (ANPP), which is acylated in the final step.[13][15]

Workflow: The Siegfried Synthesis

Caption: The three-stage Siegfried synthesis of fentanyl.

Protocol: Siegfried Synthesis

-

Step 1: Synthesis of N-phenethyl-4-piperidone (NPP). 4-piperidone hydrochloride is reacted with phenethyl bromide in a suitable solvent like acetonitrile in the presence of a base (e.g., sodium or potassium carbonate) and refluxed for ~24 hours.[16]

-

Step 2: Synthesis of 4-anilino-N-phenethylpiperidine (ANPP). NPP and aniline are refluxed in toluene with a catalytic amount of p-toluenesulfonic acid to form the imine. The resulting solution is then treated with a reducing agent, such as sodium borohydride (NaBH₄), to yield ANPP.

-

Step 3: Synthesis of Fentanyl. ANPP is dissolved in a suitable solvent and reacted with an acylating agent, such as propionyl chloride or propionic anhydride, to produce fentanyl.[6]

The Valdez Method (The "Optimized" Route)

Researchers Valdez, Leif, and Mayer published a highly optimized, efficient three-step synthesis that has become a benchmark for laboratory-scale production due to its high yields and well-defined conditions.[17][18] This method is essentially a refinement of the Siegfried route.

Core Logic: The key improvements in the Valdez method lie in the optimization of reagents and conditions for each step of the Siegfried pathway. Specifically, it employs cesium carbonate for the initial alkylation and the milder, more selective sodium triacetoxyborohydride for the reductive amination, leading to cleaner reactions and higher overall yields.[17][19]

Workflow: The Valdez Optimized Synthesis

Caption: The three-stage Valdez optimized synthesis of fentanyl.

Protocol: Valdez Optimized Synthesis [17][19]

-

Step 1: N-phenylethylpiperidin-4-one (NPP).

-

To a stirred suspension of 4-piperidone monohydrate hydrochloride (1.0 eq) and cesium carbonate (2.5 eq) in acetonitrile, add 2-(bromoethyl)benzene (1.0 eq).

-

Heat the mixture to 80°C and stir for 5 hours.

-

After cooling, filter the solids and concentrate the filtrate in vacuo.

-

Purify the resulting oil by flash column chromatography (EtOAc/hexanes) to yield NPP as a light yellow oil (Typical Yield: 88%).

-

-

Step 2: N-[1-(2-phenylethyl)-4-piperidinyl]aniline (ANPP).

-

Dissolve NPP (1.0 eq) and aniline (1.1 eq) in 1,2-dichloroethane (DCE).

-

Add acetic acid (1.0 eq) followed by portion-wise addition of sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

-

Stir the mixture at room temperature for 14 hours.

-

Quench the reaction with aqueous NaOH solution. Extract the aqueous layer with dichloromethane.

-

Combine organic layers, dry over Na₂SO₄, concentrate, and purify by flash column chromatography (EtOAc/hexanes) to yield ANPP (Typical Yield: 91%).

-

-

Step 3: Fentanyl.

-

Dissolve ANPP (1.0 eq) in dichloromethane and add diisopropylethylamine (DIPEA) (2.0 eq).

-

Cool the solution to 0°C in an ice bath.

-

Add propionyl chloride (2.0 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Purify the crude product directly by flash column chromatography (EtOAc/hexanes) to yield fentanyl (Typical Yield: 95%).

-

The Gupta Method (The "One-Pot" Route)

The Gupta method streamlines the synthesis by combining multiple steps into a single reaction vessel, which increases efficiency by eliminating the need for intermediate workups and purifications.[20][21][22]

Core Logic: This procedure performs three successive reactions in one pot at room temperature. It begins with the reductive amination of 4-piperidone with phenylacetaldehyde to form NPP in situ. Without isolation, aniline is added for a second reductive amination to form ANPP. Finally, propionyl chloride is added to the same mixture to yield fentanyl.[21][22] The use of sodium triacetoxyborohydride is crucial as it is mild enough to selectively reduce the iminium ions formed in the first two steps without reducing the starting carbonyl compounds.[21]

Workflow: The Gupta One-Pot Synthesis

Caption: Sequential reactions in the Gupta one-pot synthesis.

Data Summary and Method Comparison

The choice of synthetic route depends on available starting materials, required scale, and desired purity. The Valdez method offers the highest reported yields due to its optimized conditions, while the Gupta method provides operational simplicity.

| Synthetic Step | Janssen Method | Siegfried Method | Valdez Method (Optimized) | Gupta Method (One-Pot) |

| Starting Piperidone | 1-Benzyl-4-piperidone | 4-Piperidone | 4-Piperidone | 4-Piperidone |

| Key Intermediate 1 | N-(1-benzyl-4-piperidyl)aniline | N-Phenethyl-4-piperidone (NPP) | N-Phenethyl-4-piperidone (NPP) | NPP (in situ) |

| Key Intermediate 2 | Norfentanyl | 4-Anilino-N-phenethylpiperidine (ANPP) | 4-Anilino-N-phenethylpiperidine (ANPP) | ANPP (in situ) |

| Overall Yield | Moderate (not specified)[6] | ~47% (example) | ~73-78% [17][19] | ~40%[21] |

| Key Advantages | Well-established, uses stable intermediates. | More convergent, fewer steps than Janssen. | Highest reported yields, clean reactions. | Operationally simple, fewer workups. |

| Key Disadvantages | Longest route, requires expensive catalyst (Pd/C) and harsh reducing agent (LiAlH₄).[6] | Lower yields than optimized routes. | Requires multiple chromatographic purifications. | Lower overall yield, potential for more side products. |

Purification and Characterization

Purification is a critical final step to ensure the removal of unreacted starting materials, reagents, and reaction byproducts.

Purification Protocols

-

Flash Column Chromatography: For laboratory scale, flash chromatography on silica gel is the most common method for purifying intermediates (NPP, ANPP) and the final fentanyl free base. A typical eluent system is a gradient of ethyl acetate in hexanes.[17][19]

-

Recrystallization of the Hydrochloride Salt: A common method for final purification involves converting the fentanyl free base to its hydrochloride salt, which can then be recrystallized.

-

Dissolve the crude fentanyl free base in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol).[19][23]

-

Add a solution of HCl in an organic solvent (e.g., 2.0 M HCl in Et₂O) dropwise until precipitation is complete.[19]

-

Stir the resulting suspension, then collect the solid by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum.[19]

-

For higher purity, the salt can be recrystallized from a suitable solvent like acetone.[22]

-

-

Reverse-Phase Preparative Chromatography: For industrial scales, reverse-phase preparative HPLC is used. The impure fentanyl is acidified and passed through a column (e.g., C8 or C18 silica), then eluted with an aqueous acetonitrile gradient to isolate the highly pure product.[16][24]

Characterization

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.[19]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[19]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The synthesis of fentanyl analogues from piperidine intermediates is a well-trodden field with several established and optimized routes. The classic Janssen method, while historically significant, has largely been supplanted by more efficient strategies. The Siegfried method provides a more direct pathway, which has been further refined by the Valdez method to achieve excellent yields through careful selection of reagents and conditions. The Gupta one-pot method offers the greatest operational simplicity, albeit with a trade-off in overall yield. The choice of method will ultimately be guided by the specific goals of the research, available resources, and the desired scale of production. A thorough understanding of the underlying chemical principles and adherence to detailed, optimized protocols are paramount for success in this area of synthetic chemistry.

References

-

Hsu, F. L., & Banks, H. D. (1992). Fentanyl Synthetic Methodology: A Comparative Study. U.S. Army Armament, Munitions and Chemical Command, Chemical Research, Development and Engineering Center. Retrieved from [Link]

-

Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLOS ONE, 9(9), e108250. Retrieved from [Link]

-

Drug Enforcement Administration. (2024). Possible Control of Phenethyl Bromide as a List I Chemical. Federal Register. Retrieved from [Link]

-

Broocksom, T. J., et al. (2022). Application of continuous flow processes in the synthesis of fentanyl opioids. University of São Paulo Digital Library of Theses and Dissertations. Retrieved from [Link]

- Alza Corporation. (2005). Industrial method for separation and purification of fentanyl by reverse phase preparative chromatography. Google Patents (WO2005044798A1).

-

Carroll, F. I. (2024). Investigations Into Illicit Synthesis of Fentanyl. RMIT Research Repository. Retrieved from [Link]

-

Shulgin, A. (2011). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Science. Retrieved from [Link]

-

Hayes, S. A. (2025). A Review on the History, Synthesis, and Detection of Fentanyl. Texas Tech University. Retrieved from [Link]

-

Gupta, P. K., Ganesan, K., Pande, A., & Malhotra, R. C. (2005). A convenient one pot synthesis of fentanyl. Journal of Chemical Research, 2005(7), 452-453. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. Retrieved from [Link]

-

Scite.ai. (2005). A convenient one pot synthesis of fentanyl. Retrieved from [Link]

- Council of Scientific and Industrial Research. (2016). A kind of crystal formation of Fentanyl. Google Patents (CN103044398B).

-

The Center for Forensic Science Research & Education. (n.d.). Fentanyl Purity, Potency, & Synthesis. Retrieved from [Link]

-

U.S. Army Combat Capabilities Development Command Chemical Biological Center. (2020). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Retrieved from [Link]

-

Wikipedia. (n.d.). Fentanyl. Retrieved from [Link]

-

Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An efficient, optimized synthesis of fentanyl and related analogs. Office of Scientific and Technical Information. Retrieved from [Link]

-

Marsing, C. J., et al. (2003). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters, 5(18), 3253-3255. Retrieved from [Link]

-

U.S. Army Chemical Research, Development and Engineering Center. (1988). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. Retrieved from [Link]

-

Gupta, P. K., Ganesan, K., Pande, A., & Malhotra, R. C. (2005). A convenient one pot synthesis of fentanyl. ResearchGate. Retrieved from [Link]

-

de Bruin-Hoegée, M., Kleiweg, D., Noort, D., & van Asten, A. (2021). Reaction scheme of fentanyl synthesized by the One-Pot Gupta method... ResearchGate. Retrieved from [Link]

-

Drug Enforcement Administration. (2024). Possible Control of Phenethyl Bromide as a List I Chemical. Federal Register. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2013). N-alkylation of 4-piperidone. Retrieved from [Link]

-

Drug Enforcement Administration. (2019). Designation of Benzylfentanyl and 4-Anilinopiperidine as List I Chemicals. Federal Register. Retrieved from [Link]

-

Heravi, M. M., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer... ResearchGate. Retrieved from [Link]

-

Scribd. (n.d.). Converting Fentanyl Hydrochloride (HCL) To Fentanyl Freebase. Retrieved from [Link]

-

Jones, G., et al. (1970). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved from [Link]

-

Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Army Chemical Research, Development and Engineering Center. (1987). Piperidine Synthesis. Defense Technical Information Center. Retrieved from [Link]

- Shanghai Macklin Biochemical Co.,Ltd. (2023). Preparation method of N-benzyl-4-piperidone. Google Patents (CN116924967A).

-

SWGDrug. (2005). FENTANYL. Retrieved from [Link]

-

Scribd. (n.d.). Optimized Synthesis of 4-Piperidone. Retrieved from [Link]

-

Heravi, M. M., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer... ResearchGate. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Fentanyl citrate on Newcrom R1 HPLC column. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Fentanyl and the 4-Anilinopiperidine Group of Analgesics. Retrieved from [Link]

-

Van Bever, W. F., et al. (1976). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. PubMed. Retrieved from [Link]

- Janssen Pharmaceutica N.V. (2007). Process of making fentanyl intermediates. Google Patents (EP1812391A2).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fentanyl - Wikipedia [en.wikipedia.org]

- 3. 4-Piperidone synthesis [organic-chemistry.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. scribd.com [scribd.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 8. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 9. teses.usp.br [teses.usp.br]

- 10. public-inspection.federalregister.gov [public-inspection.federalregister.gov]

- 11. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. regulations.gov [regulations.gov]

- 14. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. WO2005044798A1 - Industrial method for separation and purification of fentanyl by reverse phase preparative chromatography - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. osti.gov [osti.gov]

- 19. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. semanticscholar.org [semanticscholar.org]

- 21. scite.ai [scite.ai]

- 22. researchgate.net [researchgate.net]

- 23. apps.dtic.mil [apps.dtic.mil]

- 24. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-amino-1-methylpiperidine-4-carboxylate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the chromatographic purification of Methyl 4-amino-1-methylpiperidine-4-carboxylate. This document is structured as a dynamic resource, moving from high-level frequently asked questions to specific, hands-on troubleshooting and detailed protocols.

Introduction: Understanding the Challenge

Methyl 4-amino-1-methylpiperidine-4-carboxylate is a valuable synthetic intermediate, frequently used as a building block in medicinal chemistry and pharmaceutical development.[1] Its structure, however, presents a unique set of purification challenges. The molecule contains two basic nitrogen centers (a tertiary N-methylpiperidine and a primary 4-amino group) and a hydrolytically sensitive methyl ester. These functional groups dictate its chromatographic behavior, often leading to issues such as poor peak shape, low recovery, and co-elution with related impurities. The primary difficulty arises from the strong interaction of the basic amine groups with the acidic silanol groups on standard silica gel stationary phases, causing significant peak tailing and potential irreversible adsorption.[2][3] This guide will explore the causality behind these issues and provide robust, field-proven strategies to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying Methyl 4-amino-1-methylpiperidine-4-carboxylate on standard silica gel?